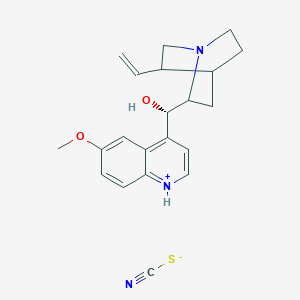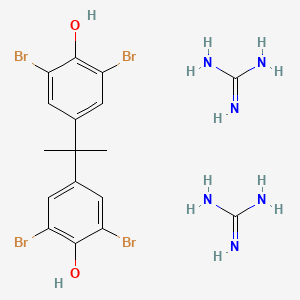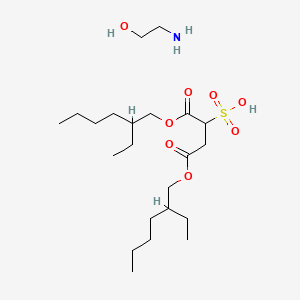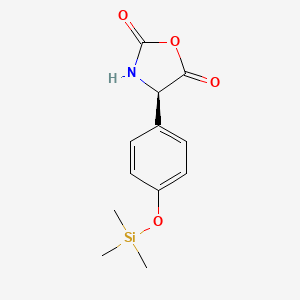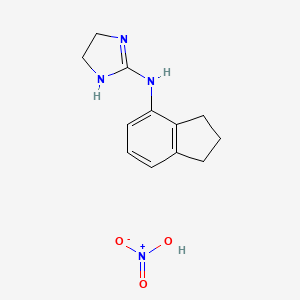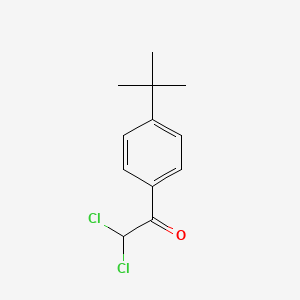
2,2-Dichloro-1-(4-(1,1-dimethylethyl)phenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dichloro-1-(4-(1,1-dimethylethyl)phenyl)ethan-1-one is an organic compound with the molecular formula C₁₂H₁₄Cl₂O It is a derivative of acetophenone, characterized by the presence of two chlorine atoms and a tert-butyl group attached to the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dichloro-1-(4-(1,1-dimethylethyl)phenyl)ethan-1-one typically involves the chlorination of 1-(4-(1,1-dimethylethyl)phenyl)ethan-1-one. The reaction is carried out using chlorine gas in the presence of a suitable solvent such as acetic acid. The reaction conditions are carefully controlled to ensure the selective chlorination at the desired positions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of alcohols or other reduced products.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
2,2-Dichloro-1-(4-(1,1-dimethylethyl)phenyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2-Dichloro-1-(4-(1,1-dimethylethyl)phenyl)ethan-1-one involves its interaction with specific molecular targets. The chlorine atoms and the tert-butyl group play a crucial role in its reactivity and binding affinity. The compound may inhibit certain enzymes or interact with proteins, leading to various biological effects.
Comparación Con Compuestos Similares
2,2-Dichloro-1-phenylethan-1-one: Lacks the tert-butyl group, resulting in different chemical properties.
1-(4-(1,1-Dimethylethyl)phenyl)ethan-1-one: Lacks the chlorine atoms, affecting its reactivity and applications.
Uniqueness: The presence of both chlorine atoms and the tert-butyl group in 2,2-Dichloro-1-(4-(1,1-dimethylethyl)phenyl)ethan-1-one makes it unique in terms of its chemical reactivity and potential applications. These structural features contribute to its distinct properties compared to similar compounds.
Propiedades
Número CAS |
50807-17-5 |
|---|---|
Fórmula molecular |
C12H14Cl2O |
Peso molecular |
245.14 g/mol |
Nombre IUPAC |
1-(4-tert-butylphenyl)-2,2-dichloroethanone |
InChI |
InChI=1S/C12H14Cl2O/c1-12(2,3)9-6-4-8(5-7-9)10(15)11(13)14/h4-7,11H,1-3H3 |
Clave InChI |
VMCRQYHCDSXNLW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C(=O)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


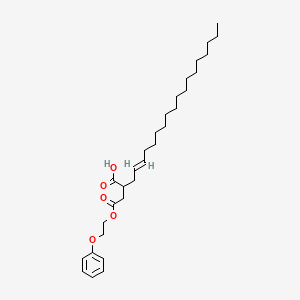
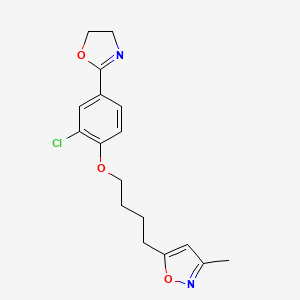
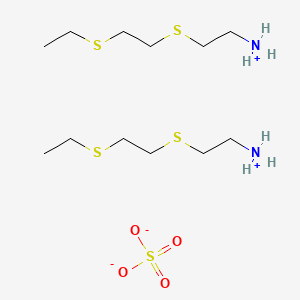
![4-[(4-Amino-M-tolyl)methyl]-2-isopropyl-6-propylaniline](/img/structure/B15179699.png)
